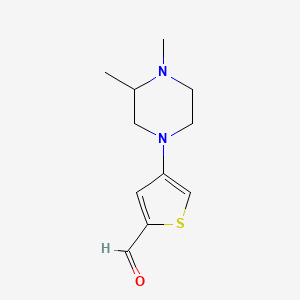

4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde

Description

4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a carbaldehyde group at position 2 and a 3,4-dimethylpiperazine moiety at position 2. Its molecular formula is C₁₁H₁₇N₂OS, with a molecular weight of 225.33 g/mol. The compound’s structure combines the aromatic properties of thiophene with the basicity and conformational flexibility of the dimethylpiperazine group, making it a versatile intermediate in pharmaceutical and materials chemistry. The carbaldehyde group enables further functionalization via condensation or nucleophilic addition reactions, while the piperazine substituent enhances solubility and bioavailability in biological systems .

Properties

Molecular Formula |

C11H16N2OS |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

4-(3,4-dimethylpiperazin-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H16N2OS/c1-9-6-13(4-3-12(9)2)10-5-11(7-14)15-8-10/h5,7-9H,3-4,6H2,1-2H3 |

InChI Key |

OOVZGGPUUVZFSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C)C2=CSC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 3,4-dimethylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form thiophene-1,1-dioxide derivatives.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Thiophene-1,1-dioxide derivatives.

Reduction: 4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine moiety can enhance its binding affinity to certain biological targets, while the thiophene ring can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde is compared with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Solubility and Bioavailability The 3,4-dimethylpiperazine group in the target compound enhances water solubility compared to bulkier substituents like the diphenylamino-phenyl group in 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde. However, the latter’s extended aromatic system enables π-π stacking in covalent organic frameworks (COFs) and aggregation-induced emission (AIE) properties, which are absent in the dimethylpiperazine analog .

Functionalization Potential The carbaldehyde group in both thiophene derivatives allows for Schiff base formation or crosslinking. However, steric hindrance from the diphenylamino-phenyl group in the analog from may limit reactivity compared to the less bulky dimethylpiperazine substituent.

Pharmaceutical Relevance

- The Fmoc-protected piperazine derivative () is critical in peptide synthesis but lacks the thiophene-carbaldehyde backbone required for metal coordination or fluorescence applications. In contrast, the target compound’s dual functionality (piperazine + carbaldehyde) positions it as a candidate for drug delivery systems or metallo-organic catalysts.

This highlights the role of electron-donating substituents (e.g., diphenylamino) in modulating optoelectronic properties .

Research Findings and Trends

- Synthetic Utility : The dimethylpiperazine-thiophene-carbaldehyde scaffold is increasingly used in fragment-based drug discovery, leveraging its balanced hydrophilicity and reactivity .

Biological Activity

4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde (CAS No. 1565107-15-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂OS |

| Molecular Weight | 224.32 g/mol |

| CAS Number | 1565107-15-4 |

Research indicates that compounds similar to this compound often interact with various biological targets, including proteins involved in cell signaling and metabolic pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors and other ligand-binding proteins.

Anticancer Activity

Several studies have explored the anticancer potential of thiophene derivatives. For instance, compounds containing thiophene rings have shown selective cytotoxicity against various cancer cell lines. A study reported that derivatives with similar structures exhibited significant activity against human breast cancer cells, primarily through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Thiophene derivatives have also been evaluated for their antimicrobial properties. Research indicates that such compounds can inhibit the growth of both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes essential for microbial survival .

Neuroprotective Effects

The piperazine component in this compound suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases like Alzheimer's .

Study on Anticancer Activity

A notable study investigated the effects of thiophene-based compounds on cancer cell lines. The results demonstrated that these compounds could induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study highlighted that the substitution pattern on the thiophene ring significantly influenced biological activity .

Evaluation of Antimicrobial Activity

In another study, a series of thiophene derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential as lead compounds for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.